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(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate
Overview
Description
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate is a chemical compound with the molecular formula C₆H₁₀N₆S₂. It is known for its unique structure, which includes a thiazole ring and a carbamimidothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate typically involves the reaction of thiazole derivatives with carbamimidothioic acid. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-pressure reactions and cryogenic conditions may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate is a compound with the molecular formula and a molecular weight of 230.3 g/mol . It is also known by several other names, including 106649-96-1, this compound, and [2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate .
Chemical Structure and Identifiers
- IUPAC Name: $$2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate
- InChI: InChI=1S/C6H10N6S2/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10/h2H,1H2,(H3,9,10)(H4,7,8,11,12)
- InChIKey: QUBHCMPAOWIZMT-UHFFFAOYSA-N
- SMILES: C1=C(N=C(S1)N=C(N)N)CSC(=N)N
- CAS Registry Number: 106649-96-1
Synonyms
The compound is also known as:
- This compound
- [2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate
- Carbamimidothioic acid, (2-((aminoiminomethyl)amino)-4-thiazolyl)methyl ester
- Famotidine impurity H [EP]
Potential Applications
While the primary search result focuses on the compound's identity and chemical properties, other search results suggest potential applications or related research areas.
- Famotidine Impurity: this compound is identified as an impurity of famotidine, a histamine H2 receptor antagonist used to inhibit gastric acid secretion .
- BACE1 Inhibitors: Research has been conducted on β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease, with some studies focusing on iminothiadiazinane dioxide derivatives . While this compound is not explicitly mentioned as a BACE1 inhibitor, the related research area could be relevant.
Mechanism of Action
The mechanism of action of (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Famotidine: A histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Methimazole: An antithyroid drug used to treat hyperthyroidism.
Carbimazole: Another antithyroid drug similar to methimazole.
Uniqueness
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate is unique due to its specific structure and the presence of both thiazole and carbamimidothioate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate, also known as Famotidine Impurity H, is a compound derived from famotidine, a histamine H2 receptor antagonist used primarily for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H10N6S2·2ClH
- Molecular Weight : 303.236 g/mol
- CAS Number : 88046-01-9
- IUPAC Name : (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate; dihydrochloride
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives possess antimicrobial activity. The thiazole ring system is known to enhance the efficacy of compounds against various bacterial strains.
- Antioxidant Activity : Research indicates that compounds containing thiazole structures exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Inhibition of Enzymatic Activity : Thiazole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like diabetes and cancer.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- H2 Receptor Antagonism : Similar to famotidine, this compound may act as an antagonist at histamine H2 receptors, thereby reducing gastric acid secretion.
- Enzyme Modulation : The presence of the carbamimidothioate moiety may allow for interaction with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiazole derivatives:
- Study on Antimicrobial Efficacy :
- Antioxidant Potential Assessment :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6S2/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10/h2H,1H2,(H3,9,10)(H4,7,8,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBHCMPAOWIZMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147717 | |
Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106649-96-1 | |
Record name | [2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106649-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Famotidine impurity H [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106649961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL CARBAMIMIDOTHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535IQ0676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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